Product packaging for Asperlicin E(Cat. No.:CAS No. 93413-05-9)

Asperlicin E

Cat. No.: B1202490
CAS No.: 93413-05-9
M. Wt: 422.4 g/mol
InChI Key: HYHLSEUXMRFVND-AMDXRBSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperlicin E is a mycotoxin derived from the fungus Aspergillus alliaceus , recognized for its potent and selective antagonism of the cholecystokinin A (CCKA) receptor . It features a structurally complex, fused angular heptacyclic ring system that contributes to its high-affinity binding and makes it a compelling subject for natural product biosynthesis studies . Its mechanism of action involves competitive blockade of the CCKA receptor, a key target in gastrointestinal and nervous system research . As a lead compound, this compound has been instrumental in the development of novel, high-affinity CCKA receptor antagonists with potential clinical applications . The biosynthesis of this compound is efficiently catalyzed by a two-enzyme pathway involving the nonribosomal peptide synthetase AspA, which assembles a tripeptide from anthranilate and tryptophan building blocks, and the FAD-dependent monooxygenase AspB, which performs an oxidative cyclization to form the final heptacyclic scaffold . This product is specifically intended for Research Use Only (RUO) and is not approved for use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18N4O3 B1202490 Asperlicin E CAS No. 93413-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93413-05-9

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione

InChI

InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1

InChI Key

HYHLSEUXMRFVND-AMDXRBSFSA-N

SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Isomeric SMILES

C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O

Canonical SMILES

C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O

Synonyms

asperlicin E

Origin of Product

United States

Chemical Structure and Stereochemistry of Asperlicin E

Elucidation Methodologies

The definitive structure of Asperlicin (B1663381) E was established through a combination of modern spectroscopic techniques. These methods provided comprehensive data on its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in confirming the identity of Asperlicin E. Following its enzymatic synthesis from its precursor, Asperlicin C, NMR analysis was used to compare the resulting product with the previously characterized natural compound. nih.gov

Mass spectrometry was employed to determine the precise mass and molecular formula of this compound, providing unequivocal evidence for its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. For this compound, the experimentally observed mass was consistent with the calculated theoretical mass, confirming the molecular formula C₂₅H₁₈N₄O₃. nih.govnih.gov This analysis supported the proposed structure, which involves an oxygenation and intramolecular cyclization of its precursor, Asperlicin C. nih.gov

The fragmentation pattern of this compound in tandem MS (MS/MS) experiments would provide further structural confirmation. Complex alkaloids with quinazoline (B50416) benzodiazepine (B76468) cores typically undergo characteristic cleavages, including ring fissions and neutral losses of small molecules, which help in mapping the molecule's scaffold. nih.gov

Table 1: Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₂₅H₁₈N₄O₃ nih.gov
Monoisotopic Mass422.13789 Da nih.govebi.ac.uk
Observed Mass [M+H]⁺423.1452 nih.gov
Expected Mass [M+H]⁺423.1452 nih.gov

While single-crystal X-ray crystallography is a definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule, its application has been reported for the related, parent compound Asperlicin. nih.gov The structure of this compound itself was primarily deduced through the combination of NMR and MS data, alongside a detailed understanding of its biosynthetic pathway from Asperlicin C. nih.gov The enzymatic conversion of Asperlicin C, whose stereochemistry is known, to this compound allowed for the confident assignment of this compound's structure and stereochemistry without requiring its own crystallographic analysis. nih.gov

Distinctive Heptacyclic Scaffold Features

This compound is distinguished by its highly complex and constrained heptacyclic (seven-ring) framework. nih.gov This scaffold, described as a 6-6-7-6-5-5-6 fused ring system, represents a significant increase in architectural complexity compared to its biosynthetic precursors, anthranilate and tryptophan. nih.govnih.gov

The biosynthesis involves a remarkable two-enzyme pathway. Initially, a nonribosomal peptide synthetase (NRPS), AspA, assembles two molecules of anthranilate and one of tryptophan to create a tetracyclic quinazoline benzodiazepinedione core, found in the precursor Asperlicin C. nih.gov The second enzyme, a flavin-dependent monooxygenase named AspB, catalyzes an oxidative cyclization. This key step involves the installation of a hydroxyl (-OH) group and the formation of a new carbon-nitrogen bond. This bond links the bicyclic indole (B1671886) moiety of the tryptophan residue to the tetracyclic core, creating a new five-membered pyrroline (B1223166) ring and thus completing the rigid, angular heptacyclic framework of this compound. nih.gov

Significance of Stereochemistry in this compound

The stereochemistry of this compound is not merely a structural detail but is fundamentally crucial to its formation. The absolute configuration, determined by its biosynthesis from L-tryptophan, is (1S,20R,28S) or, using an alternative nomenclature, (12aR,17bS,18aS). nih.gov

The significance of this specific stereochemistry is highlighted by the enzymatic reaction that generates the final heptacyclic structure. The enzyme AspB can process the natural precursor, Asperlicin C, to form this compound. However, experiments have shown that when the enantiomer of Asperlicin C (ent-asperlicin C) is used as a substrate, the intramolecular cyclization does not proceed effectively, and the resulting product is unstable. nih.gov

This demonstrates that the stereochemistry of the tryptophan side chain in the precursor is vital for correctly positioning the amide nucleophile within the seven-membered diazepinone ring for the intramolecular attack that forms the final ring. nih.gov The precise spatial arrangement dictated by the molecule's inherent chirality is essential for the enzymatic cascade to proceed efficiently to the stable, heptacyclic product. This stereochemical control underscores the high degree of precision in the biosynthesis of complex natural products. nih.gov

Biosynthesis of Asperlicin E

Biosynthetic Precursors and Building Blocks (e.g., Anthranilate, L-Tryptophan)

The fundamental building blocks for the Asperlicin (B1663381) E scaffold are derived from primary metabolism. rsc.org The biosynthesis utilizes one molecule of the proteinogenic amino acid L-Tryptophan and two molecules of the non-proteinogenic amino acid Anthranilate . nih.govrsc.org Anthranilate itself is a crucial intermediate in the biosynthetic pathway of tryptophan. rsc.orgfrontiersin.org These three amino acid units are sequentially assembled to form a linear tripeptide, which serves as the foundational structure for subsequent cyclization events. rsc.org

Enzymatic Cascade and Key Biocatalysts

The transformation of the simple precursors into the complex, polycyclic architecture of Asperlicin E is orchestrated by a two-enzyme cascade. nih.govrsc.org This process involves a large, multifunctional Nonribosomal Peptide Synthetase (NRPS), AspA, which builds the initial peptide backbone and performs the first cyclizations, followed by a Flavin-Dependent Monooxygenase (FMO), AspB, which executes the final, complexity-generating oxidative cyclization. nih.govebi.ac.uksemanticscholar.org

AspA is the central enzyme responsible for assembling the core structure of the asperlicin family of molecules. scribd.com It is a large, multi-domain enzyme that functions as an assembly line, selectively incorporating the amino acid building blocks and catalyzing the formation of peptide bonds without the use of a ribosome. rsc.org

AspA exhibits a unique, bimodular architecture, which it utilizes in an iterative fashion. nih.govacs.org Like other NRPS enzymes, its modules are composed of specific domains that perform distinct functions in the assembly process. rsc.orguni-marburg.de

Adenylation (A) domain: This domain is responsible for substrate recognition and activation. It selects the specific amino acid precursor (either Anthranilate or L-Tryptophan) and activates it as an aminoacyl adenylate at the expense of ATP. rsc.orgrsc.org Specificity prediction and in vitro assays have confirmed that the two A domains in AspA sequentially activate anthranilate and L-tryptophan. nih.govrsc.org

Thiolation (T) domain: Also known as a peptidyl carrier protein (PCP), this domain covalently tethers the activated amino acid to the enzyme via a phosphopantetheinyl arm. rsc.org This tethering allows the growing peptide chain to be shuttled between the various catalytic domains of the NRPS.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of its own module and the peptide chain tethered to the T domain of the preceding module.

Condensation-terminal (CT) domain: Located at the end of the final module, the CT domain of AspA is responsible for terminating the synthesis and releasing the product. rsc.org It catalyzes an intramolecular cyclization of the linear tripeptide to form the initial ring structures. rsc.org

The biosynthesis of the asperlicin core by AspA is a prime example of an iterative NRPS mechanism. nih.gov Despite having only two modules, AspA assembles a tripeptide from three amino acid units. rsc.org

The proposed catalytic cycle begins with the first module's A domain activating a molecule of anthranilate, which is then loaded onto its T domain. The second module activates L-tryptophan and loads it onto its respective T domain. A C domain then catalyzes the formation of an Anthranilate-Tryptophan dipeptide. In an iterative step, the first module's A domain activates a second molecule of anthranilate, which is then condensed with the dipeptidyl thioester to form a linear Anthranilate-Anthranilate-Tryptophan tripeptide tethered to the enzyme. rsc.org

Finally, the CT domain mediates the release of the peptide chain through a cyclization reaction. rsc.org This process involves a transannular cyclization that can result in two different regioisomers. The major on-pathway product, resulting from the attack of the anthranilate amide on the tryptophan carbonyl, is the tetracyclic compound Asperlicin C. rsc.org

The final step in the biosynthesis of this compound involves a significant increase in structural complexity, catalyzed by the FAD-dependent monooxygenase AspB. nih.govresearchgate.net This enzyme acts upon the tetracyclic precursor, Asperlicin C, to forge the final heptacyclic scaffold. nih.govuniprot.org

The AspB enzyme catalyzes the epoxidation of the indole (B1671886) ring within Asperlicin C. nih.govrsc.org This oxidation transforms the electron-rich indole into a reactive epoxide intermediate. rsc.org Following this epoxidation, a spontaneous nucleophilic addition occurs. The α-amide nitrogen of the tryptophan residue (now part of the benzodiazepinedione ring system) attacks the newly formed epoxide. nih.govrsc.org This intramolecular cyclization event forges the final two rings, resulting in the rigid, heptacyclic structure of this compound. nih.govrsc.orgebi.ac.uk The reconstitution of AspB's activity in vitro has provided biochemical confirmation of its role in this remarkable transformation. nih.govacs.org

Flavin-Dependent Monooxygenase (FMO) AspB

Epoxidation and N-C Bond Formation Mechanisms

The transformation of the tetracyclic precursor, Asperlicin C, into the heptacyclic this compound is a critical step in the biosynthetic pathway. This conversion is catalyzed by the FAD-dependent monooxygenase, AspB. acs.org The proposed mechanism involves the epoxidation of the indole C2–C3 double bond of Asperlicin C. nih.gov This epoxidation is a common strategy in the biosynthesis of many indole alkaloids. scispace.com

Following the formation of the highly reactive indole 2,3-epoxide intermediate, a spontaneous intramolecular cyclization occurs. nih.gov The amide nitrogen within the seven-membered diazepinone ring of Asperlicin C acts as a nucleophile, attacking the epoxide. nih.gov This nucleophilic attack results in the formation of a new N-C bond, forging the final five-membered ring and completing the complex heptacyclic framework of this compound with high stereochemical fidelity. nih.gov It is noteworthy that the related intermediate, Asperlicin D, is not a substrate for AspB, indicating that it represents a dead-end in the pathway to this compound. nih.govcore.ac.uk

Proposed Biosynthetic Pathway Intermediates

The biosynthesis of this compound proceeds through a series of key intermediates, with Asperlicin C and Asperlicin D being the most prominent. These tetracyclic compounds are derived from a linear tripeptide composed of two anthranilate molecules and one L-tryptophan. The assembly of this tripeptide is managed by a bimodular nonribosomal peptide synthetase (NRPS), AspA. nih.gov

Upon synthesis of the tripeptidyl intermediate, it undergoes a cyclization and release from the NRPS. Subsequent transannular cyclization can proceed via two different regioselective pathways, leading to the formation of Asperlicin C and Asperlicin D. nih.gov Asperlicin C is the major product, while Asperlicin D is formed in smaller quantities. While both are produced by the fungus, only Asperlicin C can be further processed by the enzyme AspB to form this compound. nih.govcore.ac.uk

IntermediateMolecular FormulaKey Structural FeatureRole in Biosynthesis
Asperlicin C C25H18N4O26-7-6-6 tetracyclic benzodiazepinedione Direct precursor to this compound nih.gov
Asperlicin D C25H18N4O26-6-7-6 tetracyclic benzodiazepinedione Biosynthetic dead-end; not a substrate for AspB nih.gov

Genetic Basis and Manipulation of this compound Biosynthesis

The production of this compound is governed by a specific set of genes organized in a biosynthetic gene cluster. acs.orgfigshare.com Understanding and manipulating this genetic blueprint is crucial for both elucidating the biosynthetic pathway and potentially enhancing the production of this valuable compound.

Gene Cluster Identification and Validation

The gene cluster responsible for this compound biosynthesis in Aspergillus alliaceus has been successfully identified. acs.orgfigshare.com A key gene within this cluster is aspA, which encodes the bimodular NRPS responsible for assembling the tripeptide precursor. nih.gov Another critical gene, aspB, encodes the FAD-dependent monooxygenase that catalyzes the final oxidative cyclization to form this compound. acs.orgfigshare.com

Validation of the gene cluster's function has been achieved through genetic manipulation techniques. acs.orgfigshare.com For instance, inactivation of the aspA gene was shown to abolish the production of all asperlicin compounds, confirming its essential role in the pathway. nih.gov

Heterologous Expression Systems for Enzyme Characterization

To study the function of individual enzymes in the this compound pathway, heterologous expression systems have been employed. core.ac.uk The large, 276 kDa AspA protein has been successfully expressed in Saccharomyces cerevisiae, a yeast species. core.ac.uk This allowed for the purification of the active enzyme and in vitro assays which demonstrated that AspA alone is sufficient to produce both Asperlicin C and D from the precursor amino acids. core.ac.uk

Similarly, the FAD-dependent monooxygenase, AspB, was purified from a heterologous expression system in E. coli. nih.gov In vitro reconstitution of the reaction with purified AspB and synthesized Asperlicin C confirmed its role in the conversion to this compound. acs.orgfigshare.com These heterologous expression systems are invaluable tools for dissecting the intricate enzymatic steps of natural product biosynthesis. frontiersin.org

Bioprocess Optimization for this compound Production

Enhancing the yield of this compound from fungal fermentation is a key objective for its potential applications. This involves a combination of improving the producing strain and optimizing the fermentation conditions.

Strain Improvement and Fermentation Enhancement

Significant increases in Asperlicin production have been achieved through strain improvement and media optimization. ucl.ac.uk Early work demonstrated that through the isolation of higher-yielding mutants and optimization of the culture medium, the production of asperlicin in Aspergillus alliaceus could be increased from an initial 15-30 mg/L to over 900 mg/L. ucl.ac.uk This highlights the substantial potential for enhancing secondary metabolite production through classical strain improvement techniques. While specific details on modern genetic engineering for this compound overproduction are not extensively published, the principles of improving microbial strains for the enhanced production of other secondary metabolites, such as using mutagenesis with agents like UV and nitrous acid, are well-established and could be applied. nih.gov

Amino Acid Supplementation and Media Formulation

Initial discovery efforts reported that the original soil isolate of Aspergillus alliaceus produced Asperlicin at concentrations between 15 and 30 mg/L. oup.comcapes.gov.br Through a multi-faceted approach that included the formulation of synthetic media and targeted amino acid supplementation, production titers were significantly increased to over 900 mg/L. oup.comcapes.gov.br

Precursor-Directed Biosynthesis

The biosynthesis of the this compound scaffold is derived from three primary precursors: two molecules of anthranilic acid and one molecule of L-tryptophan. acs.orgnih.govjst.go.jp This was confirmed through feeding experiments using 14C-labeled amino acids in resting cell cultures of A. alliaceus, which strongly supported the hypothesis that the molecule is assembled from tryptophan, anthranilate, and leucine (B10760876) (a precursor for the quinazolinone portion in the broader family of related compounds). nih.govjst.go.jp The nonribosomal peptide synthetase (NRPS) enzyme, AspA, is responsible for assembling the two anthranilate units and the tryptophan into the core structure. rsc.orgcore.ac.uk

Supplementation with Amino Acid Analogues

The biosynthetic machinery of A. alliaceus has shown a degree of flexibility, allowing for the creation of novel Asperlicin analogues through a process known as directed biosynthesis. This involves supplementing the fermentation media with structural analogues of the natural amino acid precursors.

Researchers have successfully used a resting cell system to generate various new compounds by introducing analogues of tryptophan and leucine. nih.govjst.go.jp For instance, when tryptophan analogues such as 5-fluorotryptophan (B555192) or 6-methyltryptophan were added to the culture, the fungus produced the corresponding fluorinated and methylated Asperlicin derivatives. The substitution of leucine with analogues like norleucine and tert-leucine also resulted in the production of side-chain-modified analogues, although with a reported 40–60% reduction in biosynthetic efficiency compared to the use of the native substrates.

The following table summarizes the results of supplementing the fermentation with various amino acid analogues.

Native Precursor Supplemented Analogue Outcome Reported Titer/Efficiency
Tryptophan5-FluorotryptophanProduction of fluorinated Asperlicin derivative. Up to 25 mg/L.
Tryptophan6-MethyltryptophanProduction of methylated Asperlicin derivative. Up to 25 mg/L.
LeucineNorleucineProduction of side chain-modified Asperlicin analogue. 40–60% reduced efficiency.
Leucinetert-LeucineProduction of side chain-modified Asperlicin analogue. 40–60% reduced efficiency.

Media Formulation for Enhanced Yield

The composition of the fermentation medium is a critical factor influencing the final yield of this compound. The progression from complex, undefined media to precisely formulated synthetic media was a key step in the significant enhancement of production titers. oup.comcapes.gov.br This optimization process involved the analysis of complex nitrogen sources to determine their specific amino acid content, which informed the development of more effective defined media. oup.com While specific proprietary media formulations are not fully detailed, typical fungal growth media that are often optimized include components like a primary carbon source (e.g., sucrose, glucose), nitrogen sources (e.g., yeast extract, peptone, Czapek broth), and essential minerals. scielo.brnih.gov The substitution of glucose with glycerol (B35011) as the primary carbon source was another factor that contributed to the substantial increase in Asperlicin yield. oup.com

The following table illustrates the impact of various optimization strategies, including media formulation and strain selection, on the production of Asperlicin.

Optimization Stage Strategy Resulting Asperlicin Titer
Initial DiscoveryWild-type Aspergillus alliaceus soil isolate. oup.comcapes.gov.br15 - 30 mg/L. oup.comcapes.gov.br
Process ImprovementFormulation of synthetic media, amino acid supplementation, analysis of nitrogen sources, substitution of glucose with glycerol, and rational mutant selection. oup.comcapes.gov.br> 900 mg/L. oup.comcapes.gov.br

Chemical Synthesis and Derivatization of Asperlicin E

Total Synthesis Strategies of Asperlicin (B1663381) E

The total synthesis of Asperlicin E presents a formidable challenge to synthetic chemists, necessitating innovative and efficient approaches to construct its polycyclic framework. Both formal and enantioselective total syntheses, as well as biomimetic routes, have been explored to access this natural product.

Formal and Enantioselective Approaches

The quest for an efficient and stereocontrolled synthesis of this compound has led to the development of several notable strategies. A two-step formal total synthesis of (±)-asperlicin E has been achieved, highlighting the progress in constructing the complex scaffold. ebi.ac.uknih.govcapes.gov.br More advanced approaches have focused on enantioselective syntheses to obtain the naturally occurring (+)-enantiomer.

One powerful strategy involves a protecting-group-free and redox-economical synthesis starting from L-tryptophan. thieme-connect.comthieme-connect.com This approach leverages a combination of efficient tactics, including biomimetic and bio-inspired reactions, chemo/regioselective transformations, and tandem reactions to construct the polycyclic molecule in just three to four steps. thieme-connect.comthieme-connect.com The synthesis of Asperlicin C, a key precursor to this compound, has been accomplished in three steps featuring a low-valent titanium-mediated reductive cyclization of an o-nitrobenzamide to form the (3H)-quinazolin-4-one moiety. researchgate.net The conversion of Asperlicin C to this compound is then achieved through an oxidative cyclization catalyzed by the FAD-dependent monooxygenase AspB. This enzyme oxidizes the indole (B1671886) C2–C3 double bond, leading to a hydroxyiminium intermediate that undergoes spontaneous cyclization to form the final heptacyclic structure of this compound.

Starting MaterialKey StrategyNumber of Steps (to Asperlicin C/E)Reference
L-tryptophanProtecting-group-free, redox-economical, biomimetic/bio-inspired reactions3-4 thieme-connect.comthieme-connect.com
o-nitrobenzamideLow-valent titanium-mediated reductive cyclization3 (to Asperlicin C) researchgate.net
Asperlicin CFAD-dependent monooxygenase (AspB) catalyzed oxidative cyclization1 (to this compound)

Biomimetic Synthetic Routes

Inspired by the natural biosynthetic pathway, biomimetic syntheses aim to replicate the key bond-forming events that occur in the producing organism, Aspergillus alliaceus. The biosynthesis of this compound involves a nonribosomal peptide synthetase (NRPS) assembly line that efficiently activates two anthranilate building blocks and L-tryptophan. ebi.ac.uk A key transformation in the biomimetic synthesis is the cyclodehydration of a linear tripeptide precursor.

These bio-inspired strategies often provide a more convergent and efficient route to the natural product. researchgate.net For instance, the synthesis of (+)-asperlicin E has been achieved using a biomimetic approach that combines chemo/regioselective reactions and tandem sequences in a protecting-group-free manner. thieme-connect.com This highlights the power of mimicking nature's strategy to access complex molecular architectures. researchgate.net The final transannular cyclization in the biosynthesis yields both Asperlicin C and Asperlicin D as major and minor products, respectively, with this compound being formed through a subsequent oxidative cyclization.

Key Synthetic Methodologies for Quinazolino[3,2-a]thieme-connect.comthieme-connect.combenzodiazepine Core Construction

The quinazolino[3,2-a] thieme-connect.comthieme-connect.combenzodiazepine (B76468) core is the central structural motif of this compound and related alkaloids. The development of efficient methods for its construction is crucial for the total synthesis of these natural products.

Cyclodehydration Reactions of Linear Peptides

A common and biomimetically inspired method for constructing the quinazolinobenzodiazepine core is the cyclodehydration of a linear peptide chain. researchgate.net This approach typically involves a linear tripeptide composed of two anthranilic acid units and an amino acid. arkat-usa.org The cyclodehydration process can be triggered by an intramolecular nucleophilic acyl substitution. researchgate.net Lewis acids such as magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂) have been shown to mediate this tandem cyclodehydration, with ZnCl₂ sometimes offering improved yields. researchgate.net This method has been successfully applied in the synthesis of Asperlicin D, a structurally related alkaloid. researchgate.netarkat-usa.orgresearchgate.net

Aza-Wittig Reactions and Phosphorane Intermediates

The aza-Wittig reaction is a powerful tool for the formation of nitrogen-containing heterocycles and has been instrumental in the synthesis of the quinazolinobenzodiazepine core. ethernet.edu.et This reaction involves the use of phosphorane intermediates generated from azides. In the context of Asperlicin synthesis, a tandem Staudinger/intramolecular aza-Wittig reaction sequence is often employed. arkat-usa.orgresearchgate.netresearchgate.net

The process starts with the acylation of a suitable amino acid derivative with 2-azidobenzoyl chloride to form an azido (B1232118) intermediate. Treatment of this intermediate with a phosphine, such as triphenylphosphine (B44618) or tributylphosphine, generates a phosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction followed by cyclodehydration to furnish the desired tetracyclic quinazolinobenzodiazepine system. arkat-usa.orgresearchgate.netresearchgate.net This protocol, sometimes referred to as the Eguchi aza-Wittig protocol, has been successfully used in the synthesis of Asperlicin C and other related natural products. ethernet.edu.etlookchemmall.com

Reaction TypeKey Reagents/IntermediatesResulting Core StructureReference
CyclodehydrationLinear tripeptide, Lewis acids (MgCl₂, ZnCl₂)Quinazolino[3,2-d] thieme-connect.comthieme-connect.combenzodiazepine researchgate.net
Aza-Wittig Reaction2-azidobenzoyl chloride, phosphines, phosphorane intermediateQuinazolino[3,2-a] thieme-connect.comthieme-connect.combenzodiazepine ethernet.edu.et

Microwave-Assisted Protocols

To accelerate reaction times and improve yields, microwave-assisted organic synthesis has emerged as a valuable technique in the construction of the quinazolinobenzodiazepine scaffold. nih.govcapes.gov.br Microwave irradiation has been successfully employed in novel domino reactions to achieve one-pot total syntheses of related alkaloids like (±)-sclerotigenin, (±)-circumdatin F, and (±)-asperlicin C. ebi.ac.uknih.govcapes.gov.br

This technology has also been utilized for a two-step formal total synthesis of (±)-asperlicin E. ebi.ac.uknih.govcapes.gov.br The use of microwave heating can significantly shorten reaction times, for instance, facilitating the double cyclization of tripeptides in the presence of tin(II) triflate as a Lewis acid catalyst in 5-15 minutes. frontiersin.org These microwave-assisted protocols offer an efficient and rapid entry into the complex core structure of this compound and its analogues. nih.gov

Synthesis of this compound Analogues and Derivatives

The complex heptacyclic structure of this compound, while conferring potent biological activity, presents challenges for chemical synthesis and possesses suboptimal pharmacokinetic properties. Consequently, significant research has focused on the synthesis of analogues and derivatives to simplify the molecular architecture, improve drug-like properties, and explore structure-activity relationships (SAR). These efforts have largely followed two main pathways: rational design for lead optimization and chemoenzymatic approaches to generate structural diversity.

Rational Design of Structural Modifications for Lead Optimization

The discovery of Asperlicin from the fungus Aspergillus alliaceus as the first non-peptidal cholecystokinin (B1591339) (CCK) antagonist provided a crucial lead structure for drug discovery programs targeting CCK receptors. researchgate.netlupinepublishers.com Rational design strategies have predominantly centered on structural simplification to enhance synthetic accessibility and improve pharmacokinetic profiles while retaining or improving potency and selectivity. spu.edu.sy

A key success in this area was the development of Devazepide (B1670321) (MK-329) by Merck. researchgate.netrsc.org This process involved a systematic analysis of the Asperlicin scaffold to identify the essential pharmacophoric elements. Researchers hypothesized that the core 1,4-benzodiazepine (B1214927) and indole moieties were critical for binding to the CCK receptor. spu.edu.syrsc.org The complex, multi-ring quinazolinone portion of this compound was deemed unnecessary and was eliminated, leading to a significantly simplified and more synthetically tractable molecule. spu.edu.sy Devazepide not only retained the antagonist activity but exhibited a remarkable increase in potency and selectivity for the CCK-A receptor subtype (now known as CCK1). sigmaaldrich.com

Structure-activity relationship (SAR) studies on the simplified 1,4-benzodiazepine template have been extensive. researchgate.net These investigations have explored modifications at several key positions to optimize receptor interaction:

The 1,4-Benzodiazepine Scaffold: Variations at the 5-, 7-, and 8-positions have been explored. researchgate.net

Nitrogen Substituents: Alkylation and acylation at the N1 position of the benzodiazepine ring and the N-indole nitrogen were investigated to probe the steric and electronic requirements of the binding pocket. researchgate.net

C3-Position Stereochemistry: The stereochemistry at the C3 position of the benzodiazepine ring was found to be a critical determinant of selectivity between CCK receptor subtypes. While the (S)-configuration, as seen in Devazepide, confers high selectivity for the CCK1 receptor, switching to the (R)-configuration was a key step in developing CCK2-selective antagonists like L-365,260. lupinepublishers.comsci-hub.se This was often coupled with the replacement of the indole carboxamide with an aryl urea (B33335) moiety. sci-hub.se

The most active analogues from these optimization efforts were synthesized efficiently, often in a three-step sequence starting from tryptophan and a suitable 2-amino-acetophenone. researchgate.net This rational, simplification-driven approach successfully transformed a complex natural product into clinically studied drug candidates with improved properties.

Table 1: Comparison of this compound and Key Optimized Analogues

CompoundCore StructureKey Modifications from this compoundTarget ReceptorReported IC₅₀
This compound Heptacyclic Indoloquinazoline-CCK11.4 µM lupinepublishers.com
Devazepide (MK-329) 1,4-BenzodiazepineStructural simplification; removal of quinazolinone rings.CCK1 (selective)0.08 nM lupinepublishers.com
L-365,260 1,4-Benzodiazepine(R)-stereochemistry at C3; introduction of an aryl urea moiety.CCK2 (selective)2.0 nM sci-hub.se
Active Analogue 1,4-BenzodiazepineBased on Tryptophan and 2-amino-acetophenones with N-substitutions.CCK11.6 µM researchgate.net

Chemoenzymatic Hybrid Approaches for Structural Diversity

Chemoenzymatic strategies combine the strengths of biological and chemical synthesis to generate novel derivatives that are not readily accessible by either method alone. These hybrid approaches have been employed to expand the structural diversity of the Asperlicin family.

One prominent chemoenzymatic method is precursor-directed biosynthesis . umich.edu This technique leverages the substrate promiscuity of the biosynthetic enzymes in the producing organism, Aspergillus alliaceus. By feeding the culture with synthetic analogues of the natural amino acid precursors—tryptophan and leucine (B10760876)—novel Asperlicin derivatives can be produced. nih.govjst.go.jp For instance, supplementing the fermentation media with fluorinated leucine or methylated tryptophan has been shown to result in the incorporation of these unnatural building blocks, yielding fluorinated and methylated Asperlicin analogues. umich.edu This approach allows for the targeted modification of specific parts of the molecule without requiring a complete de novo synthesis. A study reported the successful creation of 25 different Asperlicin analogues using this resting cell system. nih.gov

Another hybrid strategy involves the chemical modification of intermediates isolated from the fermentation broth. The biosynthetic pathway to this compound proceeds via the tetracyclic precursor Asperlicin C. rsc.org This intermediate, produced in larger quantities by the fungus, can be harvested and used as a scaffold for chemical derivatization. For example, Asperlicin C has been subjected to a Pd/C-catalyzed hydrogenation to saturate the quinazolinone ring, followed by a re-oxidation step using manganese dioxide (MnO₂) to introduce new ketone functionalities. This two-step chemical transformation on a biologically produced scaffold demonstrates how chemoenzymatic approaches can efficiently generate structural diversity beyond the native biosynthetic capabilities of the organism. These strategies are valuable for creating libraries of related compounds for further pharmacological testing.

Table 2: Chemoenzymatic Approaches for this compound Diversification

ApproachDescriptionPrecursor(s) / Starting MaterialExample ModificationResulting Analogue Type
Precursor-Directed Biosynthesis Feeding unnatural precursor analogues to the producing organism (A. alliaceus). umich.edunih.govTryptophan analogues (e.g., 5-fluorotryptophan (B555192), 6-methyltryptophan), Leucine analogues. umich.eduIncorporation of fluorinated or methylated amino acids into the scaffold. umich.eduHalogenated and alkylated Asperlicin derivatives.
Chemical Modification of Biosynthesized Intermediate Isolating a biosynthetic intermediate from fermentation and performing chemical reactions. Asperlicin C1. Pd/C-catalyzed hydrogenation. 2. MnO₂ re-oxidation. Saturated and re-oxidized quinazolinone ring systems.

Pharmacological and Biological Activities of Asperlicin E and Its Analogues

Cholecystokinin (B1591339) (CCK) Receptor Antagonism

Asperlicin (B1663381) E is a fungal metabolite belonging to the asperlicin family of peptidyl alkaloids, which are recognized for their significant biological activities. ontosight.aimedchemexpress.com A primary focus of research has been on their function as cholecystokinin (CCK) antagonists. taylorandfrancis.comebi.ac.uk Asperlicin, the parent compound, was the first non-peptidal CCK antagonist identified from a natural source, the fungus Aspergillus alliaceus, and it served as a crucial lead structure in the development of synthetic antagonists. wikipedia.orgmedcraveonline.comresearchgate.netmedcraveonline.com Asperlicin E, a more complex derivative, is formed through the enzymatic conversion of Asperlicin C and also functions as a potent CCK antagonist. ebi.ac.ukuniprot.org

Selectivity for CCK-A Receptors

The pharmacological activity of the asperlicin family is characterized by its notable selectivity for the cholecystokinin-A (CCK-A) receptor subtype over the CCK-B receptor. wikipedia.org The CCK-A receptor is primarily found in peripheral tissues, including the gallbladder and pancreas, where it mediates processes like gallbladder contraction and pancreatic enzyme secretion. taylorandfrancis.comscispace.com Asperlicin and its analogues, by selectively blocking this receptor, can inhibit these physiological actions induced by CCK. nih.gov This selectivity was a key feature that drove the development of simplified, synthetic analogues like Devazepide (B1670321), which retained the 1,4-benzodiazepine (B1214927) template and the indole (B1671886) moiety from the original asperlicin structure to achieve potent and selective CCK-A antagonism. researchgate.netaston.ac.uk

In Vitro Receptor Binding and Functional Assays

The antagonistic properties of asperlicins have been quantified through various in vitro assays. Asperlicin has demonstrated high potency in inhibiting the binding of radiolabeled CCK to its receptors on pancreatic membranes. nih.gov Functional assays using isolated tissue preparations, such as guinea pig gallbladder and ileal muscle, have confirmed that it acts as a competitive inhibitor of CCK-induced muscle contraction. nih.gov Asperlicin was found to be approximately 1000-fold more potent than proglumide, an earlier CCK receptor antagonist. nih.gov The most active synthetic analogues of Asperlicin, which simplify its complex natural structure, have been shown to possess IC50 values in the low micromolar range for the CCK-A receptor subtype. researchgate.net

Table 1: In Vitro Activity of Asperlicin and its Analogue

Compound Assay Type Target Potency
Asperlicin Inhibition of CCK-induced amylase release Pancreatic CCK Receptors ED50: 10⁻⁹ mmol/L nih.gov
Asperlicin Analogue Receptor Binding Assay CCKA Receptor IC50: 1.6 µM researchgate.net

Inhibition of Pancreatic Enzyme Secretion

A direct functional consequence of this compound's CCK-A antagonism is the inhibition of pancreatic enzyme secretion. Cholecystokinin is a primary stimulant for the release of digestive enzymes from pancreatic acinar cells. nih.govescholarship.org Studies using dispersed guinea pig pancreatic acini have shown that Asperlicin potently inhibits CCK-stimulated release of both amylase and lipase (B570770) in a dose-dependent manner. nih.gov The half-maximal effective inhibitory dose (ED50) for this action was observed at a concentration of 10⁻⁹ mmol/L, with maximal inhibition occurring at 10⁻⁶ mmol/L. nih.gov Importantly, Asperlicin did not affect amylase release induced by carbachol, demonstrating its specificity for the CCK receptor pathway. nih.gov

Exploration of Other Biological Activities (Pre-clinical Investigations)

Beyond its well-documented role as a CCK antagonist, preclinical research has explored other potential therapeutic applications for this compound and its structural relatives.

Cholesterol Acyltransferase (ACAT) Inhibition

This compound has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme that plays a critical role in cholesterol metabolism. ontosight.ai ACAT catalyzes the formation of cholesteryl esters from cholesterol, a key step in cholesterol storage and transport. elifesciences.org The inhibition of ACAT is a potential therapeutic strategy for managing conditions related to high cholesterol, such as cardiovascular diseases. ontosight.ai Other fungal metabolites with polycyclic skeletons similar to this compound have also been investigated as ACAT inhibitors, with some showing selective inhibition of the ACAT2 isozyme. nih.gov

Investigation of Anticancer Potential

The role of CCK as a growth factor in certain types of cancer has led to the investigation of CCK antagonists as potential anticancer agents. medcraveonline.commedcraveonline.com Cholecystokinin has been shown to stimulate proliferation in colon and pancreatic cancer cell lines. medcraveonline.comaston.ac.uk Consequently, antagonists that block this signaling pathway are being explored as growth factor inhibitors. medcraveonline.com Asperlicin, as the first non-peptidal CCK antagonist lead structure, was foundational in this line of research. medcraveonline.comresearchgate.net While direct studies on this compound are limited, its analogues and derivatives, such as Devazepide, have been evaluated for their antineoplastic properties against various cancer cell lines, including those of the pancreas and colon. medcraveonline.comaston.ac.uk

Table 2: Compound Names Mentioned

Compound Name
5-FU
Asperlicin
Asperlicin C
This compound
Amylase
Carbachol
Cholecystokinin (CCK)
Cis-platin
Devazepide
L-365,260
Lipase
Lorglumide
Proglumide

Evaluation of Antimicrobial Properties

While the broader class of quinazolinone alkaloids, to which this compound belongs, has been investigated for antimicrobial properties, specific data on the direct antibacterial or antifungal activity of this compound is not extensively detailed in publicly available research. Compounds with structural similarities to this compound have been noted for their potential as antimicrobial agents. researchgate.netmdpi.com For instance, synthetic quinazolinone derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus, Serratia marcescens, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 12 mg/mL. mdpi.com

Furthermore, extracts from fungi of the Aspergillus genus, the source of this compound, have shown antimicrobial potential. An extract from an Aspergillus species (strain 1283) exhibited fungistatic activity against Candida albicans at a concentration of 0.25 mg/mL and fungicidal activity at 1 mg/mL. rsdjournal.org However, it is important to note that these findings relate to crude extracts or analogous compounds, and the specific contribution of this compound to this activity has not been elucidated. One study on newly synthesized analogues of Asperlicin reported their evaluation for antimicrobial activity, with some compounds showing MIC values between 0.7 and 2.9 µM. researchgate.net

A summary of antimicrobial activities of related compounds and extracts is presented below.

Compound/ExtractTest OrganismActivityMIC/Concentration
Synthetic Quinazolinone 1Escherichia coliAntibacterial6.00 mg/mL
Synthetic Quinazolinone 1Staphylococcus aureusAntibacterial7.00 mg/mL
Synthetic Quinazolinone 2Staphylococcus aureusAntibacterial6.00 mg/mL
Synthetic Quinazolinone 2Serratia marcescensAntibacterial8.00 mg/mL
Aspergillus-1283 extractCandida albicansFungistatic0.25 mg/mL
Aspergillus-1283 extractCandida albicansFungicidal1 mg/mL

Cellular and Molecular Mechanisms of Action

Identification of Putative Biological Targets

Research has identified two primary biological targets for this compound and its parent compound, Asperlicin: the cholecystokinin (CCK) receptor and acyl-CoA:cholesterol acyltransferase (ACAT).

Asperlicin was first identified as a potent and selective antagonist of the cholecystokinin-A (CCKA) receptor. nih.govwikipedia.org This receptor is a G protein-coupled receptor that mediates the physiological effects of the peptide hormone cholecystokinin, which is involved in various gastrointestinal and central nervous system functions. researchgate.net The discovery of Asperlicin's activity at this receptor spurred the development of synthetic analogues with improved pharmacological profiles. taylorandfrancis.com

In addition to its well-established role as a CCKA receptor antagonist, this compound has been recognized as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.netnih.gov ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis and the formation of foam cells in atherosclerosis. The inhibitory activity of this compound on ACAT suggests its potential therapeutic application in cardiovascular diseases. researchgate.net

CompoundPutative Biological TargetTarget Class
AsperlicinCholecystokinin-A (CCKA) ReceptorG protein-coupled receptor
This compoundAcyl-CoA:Cholesterol Acyltransferase (ACAT)Enzyme (Transferase)

Mechanistic Studies of Enzyme Inhibition

The mechanisms by which Asperlicin and its analogues inhibit their biological targets have been a subject of investigation, particularly for the CCKA receptor.

The interaction of Asperlicin with the CCKA receptor is characterized as competitive antagonism. nih.gov This means that Asperlicin binds to the same site on the receptor as the endogenous ligand, cholecystokinin, but does not activate the receptor. By occupying the binding site, it prevents CCK from binding and eliciting its normal physiological response, such as the release of amylase from pancreatic acini. nih.gov Studies have shown that Asperlicin can cause a substantial, dose-dependent inhibition of CCK-induced amylase release, with a 50% maximal effective inhibitory dose (ED50) of 10⁻⁹ mmol/L and maximum inhibition at 10⁻⁶ mmol/L. nih.gov This potency is approximately 1000-fold greater than that of proglumide, a previously known CCK receptor antagonist. nih.gov

The precise molecular mechanism of this compound's inhibition of ACAT is less detailed in the available literature. It is described as a potent inhibitor of this enzyme, which catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. researchgate.netnih.gov The inhibition of ACAT by compounds like this compound is a potential strategy for managing hypercholesterolemia. nih.gov The complex, heptacyclic scaffold of this compound is thought to be crucial for its interaction with and inhibition of ACAT. frontiersin.org However, detailed kinetic studies to determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to either cholesterol or acyl-CoA are not extensively reported.

CompoundTarget EnzymeMechanism of Inhibition
AsperlicinCholecystokinin-A (CCKA) ReceptorCompetitive Antagonism
This compoundAcyl-CoA:Cholesterol Acyltransferase (ACAT)Inhibition (specific kinetic mechanism not fully elucidated)

Structure Activity Relationship Sar Studies of Asperlicin E and Its Analogues

Impact of Core Scaffold Modifications on Biological Activity

The SAR exploration of asperlicin (B1663381) analogues has been centered on modifying and simplifying its intricate core structure. The initial lead compound, asperlicin, possesses a complex polycyclic framework that, while active, presents significant synthetic challenges. scienceopen.com

Key findings from core scaffold modification studies include:

Simplification to a Benzodiazepine (B76468) Core: A major breakthrough was the simplification of the natural product to a 1,4-benzodiazepine (B1214927) template. researchgate.netlupinepublishers.com Researchers at Merck identified that the 1,4-benzodiazepine ring system, coupled with an indole (B1671886) moiety, retained the essential pharmacophoric elements for CCK receptor antagonism. researchgate.netslideshare.net This strategic removal of excess, non-essential rings from the asperlicin structure was a critical step in lead optimization. scienceopen.comslideshare.net

Systematic Variation of the Benzodiazepine Scaffold: Once the 1,4-benzodiazepine was established as a viable and potent scaffold, SAR optimization included systematic variations at multiple positions. Modifications were explored at the 5-, 7-, and 8-positions of the benzodiazepine ring, as well as at the N1-position, to enhance potency and selectivity. researchgate.netnih.gov

Exploration of Alternative Scaffolds: In the quest for novel CCK ligands with improved properties, research extended beyond the 1,4-benzodiazepine template. Alternative core structures, such as achiral diphenyl pyrazolone (B3327878) templates and 5-hydroxy-pyrrol-2-ones, were investigated as replacements for the benzodiazepine scaffold. juniperpublishers.commedcraveonline.com This diversification aimed to overcome potential liabilities associated with the benzodiazepine class and explore new chemical space for CCK antagonism.

Role of Substituents and Stereochemistry in Ligand Binding

The specific substituents attached to the core scaffold and their three-dimensional orientation (stereochemistry) play a crucial role in determining the biological activity and receptor selectivity of asperlicin analogues.

Key insights into the role of substituents and stereochemistry are:

The C3-Indolylmethyl Group: The 3-indolylmethyl side chain on the 1,4-benzodiazepine-2-one template, derived from the tryptophan component of asperlicin, was identified as a critical substituent for high-affinity binding to the CCK receptor. researchgate.netnih.gov

Stereochemistry at the C3-Position: The stereochemical configuration at the C3 position of the benzodiazepine ring is a significant determinant of activity. SAR studies have extensively investigated the impact of this chiral center on ligand binding. researchgate.netnih.gov For certain analogues, it was observed that receptor selectivity could become independent of the (R)-stereochemistry at C3, particularly when bulkier substituents were introduced at the N1 position. sci-hub.se

Modifications for Receptor Subtype Selectivity: The nature of the substituent group is critical for differentiating between CCK receptor subtypes (CCK1 vs. CCK2). A prime example is the evolution of devazepide (B1670321) (a potent CCK1 antagonist) into L-365,260 (a CCK2-selective antagonist). This shift in selectivity was achieved by replacing the indolyl amide linkage found in devazepide with a urea (B33335) linkage, demonstrating how a single modification can profoundly alter the pharmacological profile. lupinepublishers.comjuniperpublishers.com

CompoundKey Structural FeaturesPrimary TargetSelectivity
AsperlicinComplex polycyclic natural product with a benzodiazepine-like ring and an indole moiety. wikipedia.orglupinepublishers.comCCK1 ReceptorSelective for CCK1 over CCK2. sci-hub.se
DevazepideSimplified 3-(acylamino)-5-phenyl-1,4-benzodiazepine with an N-indole group. researchgate.netlupinepublishers.comCCK1 ReceptorHighly potent and selective CCK1 antagonist. lupinepublishers.comscivisionpub.com
L-365,2601,4-benzodiazepine with a phenyl urea linkage instead of an indole amide. juniperpublishers.comjscholaronline.orgCCK2 ReceptorSelective for CCK2 over CCK1. lupinepublishers.comjuniperpublishers.com

Computational Approaches in SAR Analysis

Computational methods have been instrumental in rationalizing the SAR of asperlicin analogues and guiding the design of new, more potent antagonists.

Molecular modeling techniques have been employed to study the three-dimensional structures of asperlicin-derived CCK-A receptor antagonists. wikipedia.org These approaches allow researchers to analyze the conformational preferences of different analogues and to build pharmacophore models that define the essential spatial arrangement of chemical features required for binding to the CCK receptor. By understanding the low-energy conformations of active molecules, chemists can design new compounds that are pre-organized to fit the receptor's binding site, a strategy intended to enhance binding affinity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For CCK antagonists, docking studies have been performed using crystal structures of the receptor, such as the CCK1 receptor (PDB identifier: 1HZN), and computational software like Autodock Vina and Hex. scivisionpub.comjuniperpublishers.com These studies provide valuable insights into the specific molecular interactions between the ligand and the receptor's active site. By visualizing the docked poses, researchers can rationalize drug-ligand interactions, identify key hydrogen bonds, and understand why certain structural modifications enhance or diminish biological activity, thereby guiding further synthetic efforts. scivisionpub.comnih.gov

Strategies for Lead Optimization and Development of Potent Antagonists (e.g., Devazepide)

The development of devazepide from asperlicin is a classic example of successful lead optimization based on a natural product. The primary strategy was structural simplification to create analogues with improved potency, selectivity, and drug-like properties. lupinepublishers.comscienceopen.com

The optimization process involved several key steps:

Identification of a Natural Lead: Asperlicin was identified as a selective CCK1 antagonist with an IC50 value of approximately 1.4 µM. kubinyi.descienceopen.com However, its structural complexity made it unsuitable for large-scale synthesis and further development. scienceopen.com

Structural Simplification: Researchers at Merck & Co. embarked on a strategy to simplify the asperlicin scaffold while retaining its core pharmacophoric elements. This involved removing unnecessary and complex ring systems to create a more synthetically accessible 1,4-benzodiazepine core. scienceopen.comslideshare.net

Synthesis and Evaluation of Analogues: A series of simplified analogues were synthesized and evaluated for their ability to inhibit CCK binding. This systematic approach confirmed that the 1,4-benzodiazepine framework with a 3-indolyl substituent was a highly effective antagonist. researchgate.net

Development of Devazepide: This optimization campaign led directly to the discovery of devazepide (formerly MK-329). sigmaaldrich.com Devazepide is a highly potent and selective CCK1 antagonist with a binding affinity in the nanomolar range, representing a significant improvement over the original lead compound. scivisionpub.com It addressed the major limitations of asperlicin, namely its challenging synthesis and lower potency. scienceopen.com

CompoundDescriptionTargetReported IC50
AsperlicinNatural product lead. lupinepublishers.comCCK1 Receptor~1.4 µM. scienceopen.com
DevazepideOptimized, simplified synthetic analogue. lupinepublishers.comscienceopen.comCCK1 Receptor~0.1 nM (for rat pancreatic CCK receptor). researchgate.net

Advanced Analytical Techniques in Asperlicin E Research

Chromatographic Separation Methods (e.g., HPLC)

The isolation and purification of Asperlicin (B1663381) E from fungal cultures, such as those of Aspergillus burnettii or Aspergillus alliaceus, is a multi-step process that relies on various chromatographic techniques. researchgate.netscribd.com Given that natural product extracts contain a multitude of metabolites, a combination of methods based on polarity, size, and affinity is required to achieve the necessary purity for structural and biological analysis.

Initial extraction from the fungal culture is typically performed with a solvent like methanol (B129727). nih.gov This crude extract then undergoes a series of chromatographic separations. A common strategy involves initial fractionation using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size. researchgate.netnih.gov This is often followed by column chromatography on silica (B1680970) gel, which separates compounds based on polarity. researchgate.net In one documented purification scheme, Asperlicin E was isolated from a fraction eluted with 2% methanol in chloroform (B151607) during silica gel chromatography. researchgate.netscribd.com

High-performance liquid chromatography (HPLC), particularly in a preparative, reversed-phase format (RP-HPLC), is the final and most critical step for obtaining highly pure this compound. researchgate.netstudiesinmycology.org This technique separates molecules based on their hydrophobicity.

Table 1: Example Chromatographic Purification Scheme for this compound

StepChromatographic MethodStationary Phase/ResinEluent/Mobile Phase SystemPurpose
1 Size-Exclusion ChromatographySephadex LH-20MethanolInitial fractionation of crude extract by molecular size. researchgate.net
2 Column ChromatographySilica GelGradient of Methanol in ChloroformSeparation based on polarity; this compound found in the 2% MeOH fraction. researchgate.netscribd.com
3 Preparative RP-HPLCC18Isocratic or gradient systems (e.g., Acetonitrile/Water)Final purification to yield high-purity this compound. researchgate.net

High-Resolution Spectroscopic Characterization (e.g., HR-ESIMS, 1D/2D NMR)

Once purified, the definitive identification and structural elucidation of this compound rely on high-resolution spectroscopic methods. These techniques provide precise information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is employed to determine the exact mass of the molecule and, from that, its molecular formula. researchgate.net This is a fundamental step in identifying a compound as this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for piecing together the complex three-dimensional structure. researchgate.netunam.mx

1D NMR: Techniques like ¹H NMR and ¹³C NMR provide information about the types and number of hydrogen and carbon atoms in the molecule, respectively. researchgate.net

2D NMR: More complex experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of the complete chemical scaffold. researchgate.netunam.mx The identity of this compound has been confirmed through the analysis of its 1D and 2D NMR data. scribd.comresearchgate.net

Table 2: Spectroscopic Techniques in this compound Characterization

TechniqueAbbreviationInformation Provided
High-Resolution Electrospray Ionization Mass SpectrometryHR-ESIMSProvides the exact molecular mass and elemental composition. researchgate.net
Proton Nuclear Magnetic Resonance¹H NMRIdentifies the chemical environment and number of hydrogen atoms. researchgate.net
Carbon-13 Nuclear Magnetic Resonance¹³C NMRIdentifies the chemical environment and number of carbon atoms. researchgate.net
Correlation SpectroscopyCOSYShows correlations between coupled protons (H-H connectivity). unam.mx
Heteronuclear Single Quantum CoherenceHSQCShows direct correlations between protons and the carbons they are attached to (C-H one-bond connectivity). unam.mx
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over two to three bonds (long-range C-H connectivity), crucial for assembling the molecular skeleton. unam.mx

Enzymatic Activity Profiling and Reconstitution In Vitro

Understanding the biosynthesis of this compound involves identifying the specific enzymes responsible for its assembly and characterizing their function. The pathway has been elucidated in Aspergillus alliaceus and involves a set of dedicated enzymes. scribd.com

The biosynthesis is initiated by a bimodular nonribosomal peptide synthetase (NRPS) known as AspA. core.ac.uk This large enzyme activates and links the precursor molecules—two units of anthranilate and one unit of L-tryptophan—to form a linear tripeptide intermediate. core.ac.uk This intermediate then undergoes cyclization to form the tetracyclic Asperlicin C.

The conversion of Asperlicin C to this compound is catalyzed by a specific FAD-dependent monooxygenase, AspB. This enzyme performs a critical oxidation step that creates the heptacyclic scaffold of this compound. A third enzyme, a valine-activating monomodular NRPS named AspC, is also part of the gene cluster, though its role is linked to the broader family of asperlicin compounds. scribd.com

In vitro reconstitution of these enzymatic steps is a powerful technique. By expressing and purifying the biosynthetic enzymes, such as AspA, researchers can replicate the synthesis of the core structures outside of the fungus. core.ac.uk This confirms the function of individual enzymes and allows for detailed mechanistic studies. For example, the heterologous expression of the AspA protein in Saccharomyces cerevisiae demonstrated that this single enzyme is sufficient to produce Asperlicin C and D from their precursors. core.ac.uk

Table 3: Key Enzymes in the Biosynthesis of this compound

EnzymeEnzyme TypePrecursors/SubstrateFunction
AspA Bimodular Nonribosomal Peptide Synthetase (NRPS)Anthranilate, L-TryptophanActivates and assembles precursors into a linear tripeptide, followed by cyclization to form Asperlicin C/D. core.ac.uk
AspB FAD-dependent MonooxygenaseAsperlicin COxidizes Asperlicin C to form the heptacyclic structure of this compound.
AspC Monomodular Nonribosomal Peptide Synthetase (NRPS)ValineActivates valine; involved in the synthesis of other asperlicin-family compounds. scribd.com

Genetic and Proteomic Approaches for Pathway Elucidation

Genetic and proteomic methods are fundamental to identifying the biosynthetic gene cluster (BGC) that encodes the enzymes for this compound production and confirming gene function.

The genes responsible for producing this compound (aspA, aspB, aspC) are organized together in a BGC within the fungal genome. scribd.com The discovery and annotation of this gene cluster in Aspergillus species was a critical step in understanding the pathway. scribd.comresearchgate.net Bioinformatic tools are used to analyze the genome sequence and predict the functions of genes within the cluster based on homology to known enzymes. researchgate.net

Gene inactivation or "knockout" studies are a definitive method for confirming the role of a specific gene. acs.org By deleting a gene, such as aspB, from the fungus and observing the resulting metabolic profile (e.g., the accumulation of Asperlicin C and the absence of this compound), researchers can directly link the gene to its function in the pathway.

Proteomic analyses can provide a broader view of the cellular processes associated with natural product biosynthesis. biorxiv.org While detailed proteomic studies focused solely on the this compound pathway are not extensively documented, this approach can identify the expression levels of the biosynthetic enzymes (like AspA and AspB) under different culture conditions. biorxiv.org Furthermore, proteomics can help understand the regulatory networks that control the expression of the asp gene cluster. biorxiv.org

Table 4: Genetic Approaches to Elucidate the this compound Pathway

ApproachDescriptionPurpose
Genome Mining & Bioinformatics Scanning fungal genomes to identify biosynthetic gene clusters (BGCs) based on sequence homology. researchgate.netTo locate and annotate the asp gene cluster responsible for asperlicin biosynthesis.
Gene Inactivation (Knockout) Deleting or disrupting a specific gene (e.g., aspB) in the producing organism. acs.orgTo confirm the function of the gene by observing the change in the metabolic profile (e.g., loss of this compound production).
Heterologous Expression Transferring a gene or an entire gene cluster from the native fungus into a different host organism (e.g., Saccharomyces cerevisiae). core.ac.ukTo verify enzyme function in a clean genetic background and potentially engineer the production of analogs.
Proteomics Large-scale study of proteins expressed by the organism under specific conditions. biorxiv.orgTo quantify the expression of biosynthetic enzymes and understand regulatory controls.

Challenges and Future Directions in Asperlicin E Research

Overcoming Synthetic Hurdles for Complex Analogues

The chemical synthesis of Asperlicin (B1663381) E is a formidable task due to its complex, fused-ring structure and specific stereochemistry. ontosight.ai This structural complexity presents significant hurdles for medicinal chemists aiming to create analogues for structure-activity relationship (SAR) studies.

One of the primary challenges has been the efficient construction of the core polycyclic system. Early strategies often involved numerous steps, which limited the practical production of analogues. However, recent advancements have focused on more efficient, procedure-economical syntheses. For instance, a protecting-group-free, redox-economical total synthesis of (+)-asperlicin E has been developed, starting from L-tryptophan and achieving the final product in just three to four steps. thieme-connect.com This biomimetic approach represents a significant step forward in overcoming previous synthetic limitations. thieme-connect.com

Another strategy to navigate these synthetic difficulties is "diverted total synthesis," where a common intermediate in a synthetic pathway is used to generate a library of related but distinct molecules. researchgate.net This approach allows for the creation of multiple analogues from a single, advanced precursor, facilitating a more rapid exploration of chemical space. The initial difficulty in total synthesis was also a major driver for the development of structurally simplified analogues, such as devazepide (B1670321), which retained biological activity but were far more synthetically accessible. nih.govresearchgate.net

Synthetic StrategyKey FeaturesAdvantageReference(s)
Biomimetic Synthesis Protecting-group-free, redox-economical, starts from L-tryptophan.Highly efficient, fewer steps. thieme-connect.com
Diverted Total Synthesis (DTS) Uses a common intermediate to create multiple analogues.Rapid generation of a focused library of compounds. researchgate.net
Structural Simplification Reduces molecular complexity while retaining key pharmacophores.Overcomes synthetic challenges, can improve pharmacokinetic properties. nih.govresearchgate.net

Expanding Structural Diversity for Broader Therapeutic Exploration

The therapeutic potential of Asperlicin E is linked to its role as a selective CCK-A receptor antagonist. wikipedia.org To explore its full potential and develop compounds with improved properties, expanding its structural diversity is a key objective. Researchers are employing several innovative strategies to achieve this.

Directed Biosynthesis: This technique involves feeding analogues of the natural precursors (tryptophan, anthranilate, and leucine) to the producing organism, Aspergillus alliaceus. nih.gov The fungus's biosynthetic machinery incorporates these unnatural building blocks to produce novel Asperlicin analogues. This method has been successfully used to create at least 25 new derivatives, demonstrating its power in generating structural diversity that would be challenging to achieve through chemical synthesis alone. nih.gov

Combinatorial Biosynthesis and Genetic Engineering: With the identification of the this compound biosynthetic gene cluster, it is now possible to genetically manipulate the pathway. semanticscholar.orgscispace.com The goal is the engineered biosynthesis of "unnatural" natural products. ucla.edu By modifying or swapping domains of the nonribosomal peptide synthetase (NRPS) enzyme responsible for assembling the peptide backbone, researchers aim to incorporate different amino acids or building blocks, leading to a wider array of novel structures. ucla.edu

Structural Simplification: As mentioned, simplifying the complex scaffold of this compound has proven to be a highly effective strategy. This led to the development of devazepide, a potent and selective CCK-A antagonist with a much simpler 1,4-benzodiazepine (B1214927) structure. nih.gov This approach not only makes the compounds easier to synthesize but can also lead to improved pharmacological properties, such as better oral bioavailability. nih.govresearchgate.net

Elucidation of Remaining Biosynthetic Ambiguities

Significant progress has been made in understanding how Aspergillus alliaceus constructs this compound. The biosynthetic pathway has been shown to originate from the precursors L-tryptophan, anthranilic acid, and L-leucine. nih.gov Genetic and biochemical studies have identified a gene cluster and characterized a remarkable two-enzyme pathway that generates the complex heptacyclic scaffold. semanticscholar.orgscispace.com This involves a nonribosomal peptide synthetase (NRPS) that assembles the precursors, followed by an FAD-dependent monooxygenase that catalyzes an oxidative cyclization to form the final ring system. semanticscholar.org

Despite this knowledge, ambiguities remain. The precise mechanisms and catalytic strategies of the enzymes involved are areas of active investigation. For example, the roles of auxiliary redox enzymes within fungal biosynthetic clusters can often be multifaceted and hard to predict, potentially catalyzing unexpected hydroxylations, epoxidations, or rearrangements. scispace.com Further research is needed to fully characterize each enzymatic step, understand the regulation of the gene cluster, and explore the substrate flexibility of the key enzymes. Resolving these questions could unlock new possibilities for engineered biosynthesis of novel analogues.

Development of Novel Assay Systems for Target Validation

The primary biological target of this compound is the cholecystokinin (B1591339) A (CCK-A) receptor. wikipedia.org Target validation and SAR studies have historically relied on established assay systems.

Standard Assays:

Radioligand Binding Assays: These are fundamental for determining a compound's affinity for the target receptor. The assay measures the ability of a test compound, like an Asperlicin analogue, to displace a radiolabeled ligand (e.g., [125I]CCK-8) from the receptor. jscholarpublishers.com This method provides quantitative data such as the IC50 value. nih.govjscholarpublishers.com

Isolated Tissue Preparations: Functional antagonism is often confirmed using ex vivo tissue preparations, such as guinea pig gallbladder strips, to measure the inhibition of CCK-induced muscle contraction. jscholarpublishers.com

In Vivo Models: Animal models, such as the mouse gallbladder emptying assay, provide crucial information on the compound's efficacy in a physiological context. researchgate.net

Future Directions: While these assays are robust, there is a need for novel assay systems to accelerate research. The development of high-throughput, cell-based reporter gene assays could enable faster screening of compound libraries. Furthermore, advanced assays are needed to probe the downstream signaling pathways affected by receptor antagonism and to perform comprehensive off-target profiling. Such systems would provide a more detailed understanding of the mechanism of action and help identify potential side effects early in the drug discovery process. iipseries.org

Rational Design of Next-Generation Lead Compounds

Asperlicin itself served as a crucial lead compound, demonstrating that a non-peptide molecule could act as a potent and selective CCK receptor antagonist. wikipedia.orgresearchgate.net The evolution from Asperlicin to the clinical candidate devazepide is a classic example of rational drug design. nih.gov Future efforts will build on these principles to design the next generation of lead compounds.

This process involves several key strategies:

Structural Simplification: Continuing to simplify complex natural product scaffolds to their core pharmacophore is a proven strategy to improve drug-like properties and synthetic feasibility. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, medicinal chemists can systematically determine which parts of the molecule are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. mdpi.com

Computational and Structure-Based Design: With advancements in molecular modeling, researchers can use the 3D structure of the target receptor to design molecules that fit perfectly into the binding site. nih.gov Comparative docking studies, where potential compounds are computationally evaluated for their fit within the target (e.g., CCK-A receptor) versus related off-targets (e.g., CCK-B receptor), can help in designing highly selective inhibitors. nih.gov

By integrating these strategies, researchers can move beyond the initial discovery and systematically optimize the Asperlicin scaffold to develop novel therapeutic agents with enhanced efficacy and safety profiles for CCK-related disorders. mdpi.comualberta.ca

Q & A

Q. What are the key enzymatic steps in Asperlicin E biosynthesis, and how are they experimentally validated?

this compound biosynthesis involves a two-enzyme pathway:

  • AspA (bimodular NRPS) activates and tethers anthranilate (Ant) and tryptophan (Trp) to form Asperlicin C .
  • AspB (FAD-dependent monooxygenase) oxidizes Asperlicin C, generating the heptacyclic scaffold of this compound via indole epoxidation or hydroxyiminium tautomerization . Experimental validation:
  • Gene knockout of aspA in Aspergillus alliaceus abolished this compound production, restored only by feeding synthetic Asperlicin C .
  • ATP-[32P]PPi exchange assays confirmed AspA’s adenylation activity for Ant and Trp .

Q. How do researchers distinguish functional intermediates like Asperlicin C and D in metabolic pathways?

  • Asperlicin C is the primary precursor for this compound, while Asperlicin D is a stereoisomeric byproduct not processed by AspB .
  • Differentiation methods:
  • LC/MS analysis : Exact mass matching (e.g., this compound: m/z 423.1452) .
  • Synthetic standards : Enantiomerically pure Asperlicin C/D synthesized via microwave-mediated protocols confirm structural identity .
    • Genetic evidence: Feeding Asperlicin D to aspA mutants failed to restore this compound production, confirming its metabolic irrelevance .

Q. What computational approaches elucidate the energetics of AspA-catalyzed reactions?

  • Density functional theory (DFT) calculations compare activation energies (ΔΔG‡) of reaction pathways:
  • Mechanism 1 (oxazolone formation): ΔΔG‡ = 14 kcal mol⁻¹ (kinetically feasible but thermodynamically unfavorable) .
  • Mechanism 3 (direct aniline attack): ΔΔG‡ = 13 kcal mol⁻¹, aligning with non-enzymatic reactivity of Ant-Trp-SNAC .
    • These studies rationalize AspA’s preference for iterative anthranilate loading .

Advanced Research Questions

Q. How does the AspB-catalyzed oxidative cyclization achieve architectural complexity in this compound?

AspB installs a 7-membered pyrrolidine ring via:

  • Indole epoxidation : Forms transient epoxide intermediates, enabling N–C bond formation between the tetracyclic core and indole moiety .
  • Stereochemical control : The α-configuration of the hydroxyl group in this compound is preserved, akin to fumiquinazoline pathways . Structural evidence:
  • X-ray crystallography of homologous enzymes (e.g., Af12060) reveals conserved FAD-binding motifs critical for epoxidation .
  • NMR and HRMS data confirm the fused 6-6-7-6-5-5-6 heptacyclic scaffold .

Q. What role does AspC play in competing biosynthetic pathways, and how is this interrogated?

  • AspC (valine-activating NRPS) competes with AspB to process oxidized intermediates:
  • Captures hydroxyiminium ions, forming alternative products like Asperlicin via NH2-mediated cyclization .
    • Experimental interrogation:
  • Co-expression studies : Mixing AspB and AspC in vitro identifies bifurcated product profiles .
  • Isotopic labeling : [14C]-Valine traces AspC’s contribution to secondary metabolites .

Q. What contradictions exist in proposed mechanisms for NRPS-mediated anthranilate incorporation, and how are they resolved?

  • Contradiction : AspA’s bimodular structure (A-T-C-A-T-CT) was unexpected for a tripeptide (Ant-Ant-Trp) assembly .
  • Resolution :
  • Iterative module usage : A1 domain reactivates anthranilate for dual incorporation, confirmed by ATP-PPi exchange assays .
  • Domain-swapping experiments : M1 (A1-T1-C2) and M2 (C2-A2-T2-CT) modules retain activity when reconstituted, proving functional independence .

Methodological Resources

Table 1 : Key Experimental Techniques in this compound Research

TechniqueApplicationExample Study
ATP-[32P]PPi exchangeQuantifies adenylation domain activity (e.g., AspA’s Ant/Trp activation)
High-resolution LC/MSDetects metabolites (e.g., Asperlicin C/D/E) with <5 ppm mass accuracy
Gene knockout/complementationValidates biosynthetic gene roles (e.g., aspA deletion)
DFT calculationsModels reaction energetics for NRPS-catalyzed cyclizations

Table 2 : Structural Features of Asperlicin Metabolites

CompoundCore StructureKey ModificationsReference
Asperlicin CTetracyclic quinazoline-benzodiazepineAnt-Ant-Trp tripeptide
This compoundHeptacyclic 6-6-7-6-5-5-6 scaffoldAspB-mediated epoxidation/cyclization

Unresolved Questions & Future Directions

  • Evolutionary drivers for anthranilate’s dual incorporation in NRPS systems.
  • Structural dynamics of AspB’s FAD-binding pocket during epoxide formation.
  • Heterologous expression of the asp cluster in tractable hosts for pathway engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.